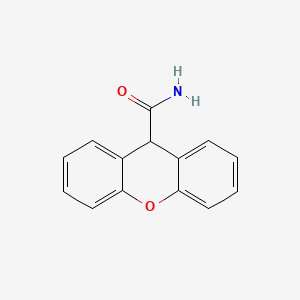

9H-xanthene-9-carboxamide

Beschreibung

The exact mass of the compound 9H-xanthene-9-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDLKOCAEPRSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352392 |

Source

|

| Record name | 9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5813-90-1 |

Source

|

| Record name | 9H-Xanthene-9-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H-xanthene-9-carboxamide: A Privileged Scaffold in Medicinal Chemistry

Abstract

The 9H-xanthene core is a tricyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This guide focuses on a key derivative, 9H-xanthene-9-carboxamide, and its analogues. We will provide a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, this whitepaper will delve into the critical role of xanthene carboxamide derivatives as modulators of key signaling pathways, including the AMP-activated protein kinase (AMPK) and metabotropic glutamate receptor 1 (mGluR1) pathways, which are pivotal targets in metabolic and neurological disorders, respectively.[3] This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the Xanthene Scaffold

Xanthene (10H-9-oxaanthracene) is an oxygen-containing heterocyclic compound whose derivatives are fundamental to various fields, from fluorescent dyes like fluorescein and rhodamines to a wide array of pharmacologically active agents. The rigid, tricyclic structure of the xanthene nucleus provides a unique three-dimensional framework that can be strategically functionalized, particularly at the C9 position, to interact with diverse biological targets.[4][5] The presence of different substituents at this position strongly influences the molecule's physicochemical properties and biological applications.[4][6]

Derivatives of 9H-xanthene have demonstrated a remarkable spectrum of activities, including neuroprotective, antitumor, antimicrobial, and anti-inflammatory properties.[5][7] The carboxamide functional group, in particular, is a cornerstone of modern drug design due to its ability to act as a hydrogen bond donor and acceptor, contributing to robust and specific interactions with protein targets. This guide specifically explores the synthesis, properties, and biological significance of 9H-xanthene-9-carboxamide and its closely related analogues.

Chemical Structure and Physicochemical Properties

The core structure of 9H-xanthene-9-carboxamide consists of the tricyclic xanthene system with a carboxamide group attached to the central, sp³-hybridized carbon at the 9-position. While comprehensive experimental data for the primary carboxamide is not extensively published, the properties can be reliably inferred from its well-characterized precursor, 9H-xanthene-9-carboxylic acid.[3][8]

| Property | Value (for 9H-xanthene-9-carboxylic acid) | Reference |

| Molecular Formula | C₁₄H₁₀O₃ | [8] |

| Molecular Weight | 226.23 g/mol | [8] |

| IUPAC Name | 9H-xanthene-9-carboxylic acid | [8] |

| CAS Number | 82-07-5 | [8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 221-225 °C | [3] |

| Solubility | Insoluble in water | [3] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | [8] |

Spectroscopic Profile (Expected for Carboxamide)

Based on the known spectra of the parent carboxylic acid and related esters, the following spectral characteristics can be predicted for 9H-xanthene-9-carboxamide.[3][9][10]

-

¹H NMR: The proton NMR spectrum is expected to feature distinct signals. The aromatic protons of the xanthene core would appear in the downfield region (typically 7.0-8.0 ppm). The methine proton at the C9 position would likely be a singlet, and two broad singlets corresponding to the -NH₂ protons of the primary amide would also be present.[3][9]

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the amide group, in addition to the distinct signals for the aromatic carbons and the methine carbon at the C9 position.[9]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 9H-xanthene-9-carboxamide. High-resolution mass spectrometry would be used to confirm the elemental composition.[9]

Synthesis and Characterization

The most direct and common route to 9H-xanthene-9-carboxamide and its N-substituted derivatives involves a two-step process starting from the corresponding carboxylic acid. The formation of amides from a carboxylic acid is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group.[6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 9H-xanthene-9-carboxamides.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a representative, field-proven procedure for synthesizing N-substituted 9H-xanthene-9-carboxamides from the parent carboxylic acid. The formation of the primary amide (9H-xanthene-9-carboxamide) would follow a similar path using an ammonia source.

Materials:

-

9H-xanthene-9-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Activation of the Carboxylic Acid (Formation of Acyl Chloride):

-

Rationale: The carboxylic acid hydroxyl group is a poor leaving group. Converting it to an acyl chloride creates a highly reactive electrophile, facilitating nucleophilic attack by the amine.

-

Procedure: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 9H-xanthene-9-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The solvent and excess reagent are then removed under reduced pressure to yield the crude 9H-xanthene-9-carbonyl chloride.[6]

-

-

Amide Bond Formation:

-

Rationale: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base like triethylamine is added to neutralize the HCl byproduct, preventing protonation of the reactant amine.

-

Procedure: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring. Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Rationale: This sequence removes unreacted reagents, the HCl salt, and other aqueous-soluble impurities.

-

Procedure: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Final Purification:

-

Rationale: Column chromatography is employed to isolate the pure amide product from any remaining starting materials or non-polar byproducts.

-

Procedure: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 9H-xanthene-9-carboxamide derivative. The structure should be confirmed by NMR and mass spectrometry.[1]

-

Applications in Drug Discovery and Medicinal Chemistry

The xanthene carboxamide scaffold is a key pharmacophore in the development of novel therapeutics, particularly for metabolic and neurological diseases.[11]

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a critical cellular energy sensor; its activation has insulin-sensitizing effects, making it a prime therapeutic target for type 2 diabetes.[4] Certain N-substituted 9H-xanthene-9-carboxamide derivatives have been identified as potent activators of AMPK.[4]

-

Mechanism of Action: These compounds have been shown to activate AMPK in a manner dependent on the upstream kinase LKB1. Activation of the LKB1-AMPK pathway stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, particularly in muscle cells, which enhances glucose uptake from the bloodstream and improves glucose tolerance.[4]

-

Therapeutic Implication: The discovery that specific xanthene carboxamides, such as those with nitro- and cyano-phenyl thioureido side chains, can regulate glucose homeostasis via this pathway makes them promising lead compounds for the development of new oral antidiabetic drugs.[4]

Caption: LKB1-dependent activation of AMPK by xanthene derivatives.[4]

Positive Allosteric Modulation of mGluR1

The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysregulation is implicated in various neurological and psychiatric disorders.[6] Derivatives of 9H-xanthene-9-carboxylic acid, including amides and carbamates, have been developed as potent and selective positive allosteric modulators (PAMs) of mGluR1.[3][6][11]

-

Mechanism of Action: As PAMs, these compounds do not activate the mGluR1 receptor directly. Instead, they bind to an allosteric site distinct from the glutamate binding site, enhancing the receptor's response to its endogenous ligand, glutamate.[3][6] This potentiation of the natural signal can restore physiological function without causing the overstimulation associated with direct agonists.

-

Therapeutic Implication: The ability to fine-tune mGluR1 signaling makes these xanthene derivatives valuable pharmacological tools and potential therapeutic agents for conditions like anxiety, chronic pain, and certain neurodegenerative diseases.[6][11]

Conclusion

9H-xanthene-9-carboxamide and its derivatives represent a versatile and powerful class of compounds with significant therapeutic potential. The xanthene core serves as a robust scaffold, and functionalization at the C9 position with a carboxamide moiety provides a key interaction point for biological targets. The straightforward and scalable synthetic routes allow for the generation of diverse chemical libraries for structure-activity relationship studies.[2] The demonstrated activity of these compounds as AMPK activators and mGluR1 positive allosteric modulators highlights their promise in addressing unmet needs in metabolic and neurological medicine. Future research will undoubtedly continue to uncover new biological activities and refine the therapeutic profiles of this privileged chemical class.

References

- Benchchem. An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate: Synthesis, Properties, and Potential Biological Applications. (URL not provided in search results)

- Benchchem. An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate. (URL not provided in search results)

-

ResearchGate. 9H-Xanthene-9-carboxylic Acid[1][3]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. [Link]

- IJRPC. REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. (URL not provided in search results)

- Benchchem. The Strategic Advantage of Ethyl 9H-Xanthene-9-Carboxylate in Complex Molecule Synthesis. (URL not provided in search results)

-

ResearchGate. Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers | Request PDF. [Link]

- Benchchem. An In-depth Technical Guide on Ethyl 9H-xanthene-9-carboxylate. (URL not provided in search results)

-

ResearchGate. The chemical structure of 9H-xanthene-9-carboxylic acid... [Link]

-

PubChem - NIH. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736. [Link]

-

PubMed. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. [Link]

- IJARSCT. Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. (URL not provided in search results)

-

Arabian Journal of Chemistry. A facile microwave assisted one pot synthesis of novel xanthene derivatives as potential anti-inflammatory and analgesic agents. [Link]

-

The Royal Society of Chemistry. 9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. [Link]

-

NIH. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A facile microwave assisted one pot synthesis of novel xanthene derivatives as potential anti-inflammatory and analgesic agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 9H-xanthene-9-carboxamide

Introduction

The 9H-xanthene scaffold is a privileged heterocyclic structure, forming the core of a multitude of compounds with significant applications ranging from fluorescent dyes to pharmacologically active agents.[1][2][3] 9H-xanthene-9-carboxamide, a key derivative, has garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its tricyclic framework, incorporating an oxygen-containing central ring, and the carboxamide functional group at the 9-position, bestow upon it a unique combination of structural rigidity and chemical reactivity.[3][4] Understanding the fundamental physicochemical properties of this molecule is paramount for researchers aiming to harness its potential in the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 9H-xanthene-9-carboxamide. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering not only a compilation of critical data but also insights into the experimental methodologies and the scientific rationale behind them. We will delve into its structural and spectral properties, outline detailed analytical protocols, and discuss its relevance in the broader context of medicinal chemistry.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems. For 9H-xanthene-9-carboxamide, these parameters are crucial for predicting its solubility, stability, and potential as a drug candidate or synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | [5][6] |

| Molecular Weight | 225.24 g/mol | [5][6] |

| Appearance | Solid | [5][7] |

| Melting Point | 245 °C | [5] |

| Normal Boiling Point | 516.03 °C (Predicted) | [5] |

| Solubility | 24.8 µg/mL (at pH 7.4) | [6] |

| Topological Polar Surface Area | 52.3 Ų | [6] |

| CAS Number | 5813-90-1 | [5][6] |

The limited aqueous solubility at physiological pH is a critical consideration for drug development, potentially influencing the compound's bioavailability.[6] The high melting point suggests a stable crystalline lattice structure.[5]

Molecular Structure and Spectroscopic Elucidation

The definitive identification and purity assessment of 9H-xanthene-9-carboxamide rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: 2D structure of 9H-xanthene-9-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 9H-xanthene-9-carboxamide are not widely published, the expected signals can be predicted based on its structure and data from analogous compounds like its parent carboxylic acid.[8][9]

-

¹H NMR: The spectrum would feature distinct regions. The aromatic protons on the two benzene rings of the xanthene core would appear in the downfield region (typically 7.0-8.0 ppm). A unique singlet would correspond to the methine proton at the C9 position. The amide protons (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon of the amide group (typically in the 160-180 ppm range). Multiple signals would be present for the aromatic carbons, and a distinct signal would correspond to the sp³-hybridized C9 carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the key functional groups within the molecule.[6][7]

-

N-H Stretching: The amide group will exhibit characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3100-3500 cm⁻¹ region.

-

C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretch is expected around 1650-1690 cm⁻¹. This is a highly diagnostic peak for the amide functionality.

-

C-O-C Stretching: The aryl ether linkage within the xanthene core will produce a strong, characteristic C-O-C asymmetric stretching band, generally found in the 1200-1300 cm⁻¹ region.[10]

-

Aromatic C-H Stretching: These vibrations will be observed at wavenumbers above 3000 cm⁻¹.[10]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For 9H-xanthene-9-carboxamide (MW = 225.24 g/mol ), a high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to its exact mass (225.078979 Da).[6] Common fragmentation pathways would likely involve the loss of the carboxamide group or cleavage of the xanthene ring.

Experimental Protocols

To ensure scientific integrity, the characterization of 9H-xanthene-9-carboxamide must follow validated experimental protocols. The following are representative methodologies for key analytical techniques.

Protocol 1: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the primary functional groups of the molecule.

-

Methodology: Attenuated Total Reflectance (ATR)-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[6]

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal to eliminate atmospheric interference (CO₂, H₂O).

-

Place a small amount of the solid 9H-xanthene-9-carboxamide sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is automatically background-corrected by the instrument software.

-

Analyze the spectrum for characteristic absorption bands corresponding to the amide, ether, and aromatic functional groups.

-

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess the purity of the compound.

-

Instrumentation: An NMR Spectrometer (e.g., 400 MHz or higher).

-

Materials: Deuterated solvent such as DMSO-d₆ (due to the potential for better solubility of the amide compared to CDCl₃).

-

Procedure:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.

-

Correlate the observed chemical shifts, multiplicities, and integrations with the expected structure of 9H-xanthene-9-carboxamide.

-

Caption: A typical workflow for the synthesis and characterization of 9H-xanthene-9-carboxamide.

Synthesis and Biological Context

9H-xanthene-9-carboxamide is typically synthesized from its parent, 9H-xanthene-9-carboxylic acid. This is often achieved through the formation of a more reactive intermediate, such as an acyl chloride, followed by reaction with ammonia or an ammonia equivalent. The versatility of this synthetic route allows for the creation of a wide array of N-substituted amide derivatives, which is a cornerstone of medicinal chemistry exploration.

The interest in this xanthene core is driven by the diverse biological activities exhibited by its derivatives.[3][4] For instance, specific derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy.[1] Activation of AMPK is a promising therapeutic strategy for metabolic disorders like type 2 diabetes. This activation is often dependent on the upstream kinase LKB1. Other derivatives have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are important targets for neurological disorders.[11]

Caption: LKB1-dependent AMPK activation pathway modulated by xanthene derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9H-xanthene-9-carboxamide is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

9H-xanthene-9-carboxamide is a well-defined crystalline solid with a distinct set of physicochemical properties that make it a valuable scaffold in chemical and pharmaceutical research. Its structural features, confirmed through spectroscopic analysis, provide a robust platform for the synthesis of diverse derivatives. The established protocols for its characterization ensure the reliability and reproducibility of experimental outcomes. As research into metabolic and neurological disorders continues to advance, the strategic importance of understanding the fundamental properties of core structures like 9H-xanthene-9-carboxamide cannot be overstated, paving the way for the development of next-generation therapeutic agents.

References

- Thermophysical Properties of 9H-Xanthene-9-carboxamide. Chemcasts.

- 9H-Xanthene-9-carboxamide | C14H11NO2 | CID 725576. PubChem - NIH.

- N-(1-methylhexyl)-9H-xanthene-9-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase.

- N-(2-phenylethyl)-9H-xanthene-9-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase.

- Application Notes: Ethyl 9H-xanthene-9-carboxylate as a Versatile Scaffold for Bioactive Compound Synthesis. BenchChem.

-

9H-Xanthene-9-carboxylic Acid[5][6][12]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. ResearchGate.

- An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxyl

- REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIV

- A Comparative Guide to the Infrared Spectroscopy of Ethyl 9H-xanthene-9-carboxyl

- Xanthene-9-carboxylic acid | C14H10O3 | CID 65736. PubChem - NIH.

- The chemical structure of 9H-xanthene-9-carboxylic acid...

- 9-Xanthene carboxylic acid. ChemBK.

- The Strategic Advantage of Ethyl 9H-Xanthene-9-Carboxylate in Complex Molecule Synthesis. BenchChem.

- An In-depth Technical Guide on Ethyl 9H-xanthene-9-carboxyl

- Fluorescein Analogue Xanthene-9-Carboxylic Acid: A Transition-Metal Free CO Releasing Molecule Activ

- Xanthene-9-carboxylic acid 98 82-07-5. Sigma-Aldrich.

- Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. PubMed.

- Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. IJARSCT.

- A Comparative Purity Analysis of Ethyl 9H-Xanthene-9-Carboxylate and Its Analogs for Research and Development Applic

- Xanthene-9-carboxamide - Optional[FTIR] - Spectrum. SpectraBase.

- 9H-Xanthene-9-carboxylic acid, 2-diethylaminoethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

- Xanthene-9-carboxylic Acid - Data Sheet.

- XANTHENE-9-CARBOXYLIC ACID CAS#: 82-07-5. ChemicalBook.

- 9h-xanthene-9-carboxamide (C14H11NO2). PubChemLite.

- XANTHENE-9-CARBOXYLIC ACID(82-07-5) 1H NMR spectrum. ChemicalBook.

- 9H-xanthene-9-carboxylic acid - Chemical & Physical Properties. Cheméo.

- (PDF) Methyl 9H-xanthene-9-carboxylate.

- 9H-Xanthene - IR Spectrum. NIST WebBook.

- Xanthene-9-carboxylic acid. Chem-Impex.

- Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. 9H-Xanthene-9-carboxamide | C14H11NO2 | CID 725576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of 9H-xanthene-9-carboxamide from xanthone

An In-depth Technical Guide to the Synthesis of 9H-xanthene-9-carboxamide from Xanthone

Abstract

The 9H-xanthene scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and functional materials. Its derivatives, particularly at the C9 position, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. This technical guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic pathway to 9H-xanthene-9-carboxamide, starting from the readily available precursor, xanthone. This document is tailored for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic transformation. We will dissect a validated three-step sequence: the reduction of xanthone to 9H-xanthene, subsequent carboxylation at the C9 position to yield 9H-xanthene-9-carboxylic acid, and the final amidation to afford the target molecule.

Introduction: The Significance of the Xanthene Core

Xanthenes are a class of oxygen-containing tricyclic compounds that serve as the core structure for a wide array of molecules with significant biological applications.[1] The versatility of the xanthene nucleus, particularly the reactivity of the C9 position, allows for the introduction of various functional groups, leading to derivatives with tailored physicochemical and pharmacological properties.[1][2] Among these, 9H-xanthene-9-carboxamide and related structures have emerged as promising agents in drug discovery.

Notably, derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy homeostasis.[3] AMPK activation is a key therapeutic target for metabolic diseases, including type 2 diabetes.[1] Furthermore, other C9-substituted xanthenes have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGluR1), presenting opportunities for treating neurological and psychiatric disorders.[3][4] Given this therapeutic potential, a clear and efficient synthetic route to 9H-xanthene-9-carboxamide is of high value to the scientific community.

Strategic Overview of the Synthetic Pathway

The transformation of xanthone into 9H-xanthene-9-carboxamide is most effectively achieved through a three-step synthetic sequence. This strategy is predicated on progressively modifying the functionality at the C9 position.

-

Reduction: The initial step involves the complete reduction of the C9 ketone of xanthone to a methylene bridge, yielding the 9H-xanthene core.

-

Carboxylation: The acidic C9 proton of 9H-xanthene is abstracted by a strong base to form a carbanion, which is subsequently trapped with carbon dioxide to install the carboxylic acid functionality.

-

Amidation: The resulting 9H-xanthene-9-carboxylic acid is converted to the target primary amide, 9H-xanthene-9-carboxamide.

The entire workflow is depicted below.

Diagram 1: Overall synthetic workflow from Xanthone to 9H-xanthene-9-carboxamide.

Part I: Reduction of Xanthone to 9H-Xanthene

Mechanistic Rationale

The conversion of the chemically robust ketone in xanthone to a methylene group requires forcing conditions. The Huang-Minlon reduction, a modification of the Wolff-Kishner reduction, is an ideal choice for this transformation. It involves the reaction of the ketone with hydrazine hydrate to form a hydrazone intermediate, which, upon heating with a strong base (like potassium hydroxide) in a high-boiling solvent (like diethylene glycol), decomposes to release nitrogen gas and form the desired methylene group. This method is particularly effective for aryl ketones and is well-suited for industrial-scale production due to its relatively low cost and operational simplicity.[5]

Experimental Protocol: Huang-Minlon Reduction

This protocol is adapted from established procedures for the reduction of aryl ketones.[5]

Table 1: Reagents and Materials for Xanthone Reduction

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10g Xanthone) | Molar Eq. |

| Xanthone | C₁₃H₈O₂ | 196.21 | 10.0 g | 1.0 |

| Hydrazine Hydrate (~80%) | N₂H₄·H₂O | 50.06 | 10 mL | ~3.1 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0 g | ~3.5 |

| Diethylene Glycol | C₄H₁₀O₅ | 106.12 | 100 mL | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for neutralization | - |

| Deionized Water | H₂O | 18.02 | For workup and washing | - |

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add xanthone (10.0 g), potassium hydroxide (10.0 g), diethylene glycol (100 mL), and hydrazine hydrate (10 mL).

-

Hydrazone Formation: Heat the mixture to 130-140 °C and maintain for 2 hours. During this time, the xanthone will react to form the corresponding hydrazone.

-

Decomposition: After 2 hours, slowly increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain the reaction at this temperature for 4-5 hours, or until the evolution of nitrogen gas ceases.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the dark solution into 500 mL of cold deionized water.

-

Neutralization & Isolation: Acidify the aqueous mixture with concentrated HCl until it is acidic to litmus paper. The crude 9H-xanthene will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to yield pure 9H-xanthene.

Part II: Carboxylation of 9H-Xanthene

Mechanistic Rationale

The C9 methylene protons of 9H-xanthene are benzylic and flanked by two phenyl rings, rendering them sufficiently acidic (pKa ≈ 29 in DMSO) to be deprotonated by a very strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. The resulting C9 carbanion is a potent nucleophile. Bubbling carbon dioxide gas through the solution of the carbanion at low temperatures leads to an efficient carboxylation reaction, forming the lithium salt of 9H-xanthene-9-carboxylic acid. An acidic workup then protonates the carboxylate to yield the desired product.[5] Maintaining anhydrous conditions and low temperatures is critical to prevent quenching of the organolithium reagent and to minimize side reactions.

Experimental Protocol: Deprotonation and Carboxylation

This procedure outlines the formation of the C9 carbanion and its subsequent reaction with CO₂.[5]

Table 2: Reagents and Materials for Carboxylation

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10g 9H-Xanthene) | Molar Eq. |

| 9H-Xanthene | C₁₃H₁₀O | 182.22 | 10.0 g | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 24.2 mL | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Solvent |

| Carbon Dioxide (gas) | CO₂ | 44.01 | Excess (bubbled through) | Excess |

| Hydrochloric Acid (1 M) | HCl | 36.46 | For workup | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | For extraction | - |

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 9H-xanthene (10.0 g) to a dry 500 mL three-neck flask. Add anhydrous THF (200 mL) and stir until dissolved.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (24.2 mL, 1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. A deep red or purple color should develop, indicating the formation of the xanthenyl anion. Stir for 1 hour at -78 °C.

-

Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution for 1-2 hours. The color of the solution will fade as the anion is quenched.

-

Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M HCl (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is 9H-xanthene-9-carboxylic acid, which can be purified by recrystallization from a suitable solvent like toluene. The product is a white to off-white solid.[3]

Part III: Amidation of 9H-xanthene-9-carboxylic acid

Methodology Comparison

The conversion of a carboxylic acid to a primary amide can be accomplished through several methods. The choice of method depends on factors such as desired purity, reaction scale, and tolerance for harsh conditions.

Table 3: Comparison of Common Amidation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Direct Thermal Amidation | Ammonium carbonate or Ammonia[6][7] | High temperature (reflux, >150 °C) | Simple, inexpensive reagents. | Harsh conditions, potential for side products, lower yield. |

| Acyl Chloride Route | Thionyl chloride (SOCl₂), Oxalyl chloride; Ammonia | Two steps: 1) Reflux, 2) 0 °C to RT | High reactivity, generally good yields. | Generates corrosive HCl byproduct, requires handling of moisture-sensitive acyl chloride.[4] |

| Peptide Coupling Agents | CDI, DCC, HATU, EDCI; Ammonia source | Mild (0 °C to RT) | High yields, excellent purity, mild conditions.[4][8] | Reagents are more expensive, byproduct removal can be necessary (e.g., DCU from DCC). |

For laboratory-scale synthesis where purity and yield are paramount, the use of a peptide coupling agent is often the superior choice. Carbonyldiimidazole (CDI) is a particularly effective reagent that activates the carboxylic acid under mild conditions, producing a highly reactive acylimidazolide intermediate. Subsequent reaction with an ammonia source readily affords the amide, with gaseous CO₂ and water-soluble imidazole as the only byproducts, simplifying purification.

Recommended Protocol: CDI-Mediated Amidation

This protocol provides a reliable and high-yielding method for the synthesis of 9H-xanthene-9-carboxamide.

Diagram 2: Two-stage mechanism of CDI-mediated amidation.

Table 4: Reagents and Materials for Amidation

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5g Acid) | Molar Eq. |

| 9H-xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 5.0 g | 1.0 |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 3.9 g | 1.1 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | 20 mL | Excess |

| Deionized Water | H₂O | 18.02 | For washing | - |

| Brine | NaCl (aq) | - | For washing | - |

Procedure:

-

Activation: Under an inert atmosphere, dissolve 9H-xanthene-9-carboxylic acid (5.0 g) in anhydrous DCM (100 mL) in a 250 mL flask. Add CDI (3.9 g, 1.1 eq) portion-wise at room temperature. Stir the mixture for 2-3 hours. Evolution of CO₂ gas will be observed. The completion of the activation step can be monitored by TLC.

-

Aminolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide solution (20 mL) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight. A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid sequentially with deionized water and a small amount of cold DCM to remove any unreacted starting material and imidazole byproduct. Dry the solid under vacuum to afford pure 9H-xanthene-9-carboxamide.

Characterization of 9H-xanthene-9-carboxamide

The final product should be characterized to confirm its identity and purity.

Table 5: Physicochemical and Spectroscopic Data

| Property | Value / Expected Data | Source(s) |

| IUPAC Name | 9H-xanthene-9-carboxamide | [9] |

| Molecular Formula | C₁₄H₁₁NO₂ | [9] |

| Molecular Weight | 225.24 g/mol | [9] |

| Appearance | White to off-white solid | - |

| ¹H NMR | Expected signals for aromatic protons (δ 7.0-8.0 ppm), a singlet for the C9 methine proton, and broad signals for the -NH₂ protons. | [3][10] |

| ¹³C NMR | Expected signals for the carbonyl carbon (~170 ppm) and distinct signals for the aromatic carbons of the tricyclic xanthene structure. | [3] |

| Mass Spectrum | Molecular ion peak (M+) at m/z = 225.08. | [9] |

| IR Spectrum | Characteristic peaks for N-H stretching (two bands, ~3200-3400 cm⁻¹), C=O stretching (~1660 cm⁻¹), and C-O-C stretching of the xanthene ether bridge. | [9] |

Conclusion

This guide details a reliable and well-precedented three-step synthesis of 9H-xanthene-9-carboxamide from xanthone. The pathway leverages robust, named reactions and modern coupling chemistry to provide a logical and efficient route to a valuable scaffold for drug discovery. By explaining the rationale behind each synthetic choice and providing detailed, self-validating protocols, this document serves as a practical resource for researchers aiming to synthesize and explore the therapeutic potential of xanthene derivatives.

References

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

-

The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

-

Carboxylic acid and amine = amide? (2023). Reddit. Retrieved from [Link]

-

Amide Formation from Carboxylic Acids. (2014). YouTube. Retrieved from [Link]

-

Maia, M., et al. (2021). Xanthenes in Medicinal Chemistry – Synthetic strategies and biological activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

9H-Xanthene-9-carboxylic Acid[6][11][12]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The synthesis of various cycloalkana[d]xanthones and conversion of the cyclohexa-analogue to a 7,7a-dimethylcyclohexa[d]xanthene. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

9H-Xanthene-9-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

SYNTHESIS AND ANTIMYCOBACTERIAL ASSAY OF SOME XANTHONE DERIVATIVES. (n.d.). Retrieved from [Link]

-

REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. (n.d.). IJRPC. Retrieved from [Link]

-

Synthesis of 9H-xanthen-9-one. (n.d.). ResearchGate. Retrieved from [Link]

-

9H-Xanthene-9-carboxylic acid, 2-diethylaminoethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

- Xanthene-9-carboxylic acid preparation method. (n.d.). Google Patents.

-

Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Methyl 9H-xanthene-9-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorescein Analogue Xanthene-9-Carboxylic Acid: A Transition-Metal Free CO Releasing Molecule Activated by Green Light. (2013). AWS. Retrieved from [Link]

-

Xanthone Biosynthetic Pathway in Plants: A Review. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. (n.d.). MDPI. Retrieved from [Link]

-

Xanthene-9-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. 9H-Xanthene-9-carboxamide | C14H11NO2 | CID 725576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 1H NMR [m.chemicalbook.com]

- 11. Khan Academy [khanacademy.org]

- 12. benchchem.com [benchchem.com]

Mechanism of action of 9H-xanthene-9-carboxamide derivatives

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 9H-Xanthene-9-Carboxamide Derivatives

Abstract

The 9H-xanthene-9-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive analysis of the primary and emerging mechanisms of action associated with these derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions and signaling pathways through which these compounds exert their effects, including the activation of AMP-activated protein kinase (AMPK) for metabolic regulation, positive allosteric modulation of the metabotropic glutamate receptor 1 (mGlu1) for neuromodulatory applications, and antagonism of the CCR1 receptor for anti-inflammatory potential. By synthesizing data from structure-activity relationship studies, cell-based assays, and binding kinetics, this guide offers a cohesive narrative on the polypharmacology of 9H-xanthene-9-carboxamide derivatives. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to validate these mechanisms and explore new therapeutic avenues.

Part 1: The 9H-Xanthene-9-Carboxamide Scaffold: A Core of Versatility

The therapeutic versatility of the 9H-xanthene-9-carboxamide framework stems from its unique three-dimensional structure. The tricyclic xanthene core is a rigid, oxygen-containing dibenzo[b,e]pyran system that provides a defined orientation for substituents.[3] The carboxamide group at the 9-position is a critical functional handle that not only influences physicochemical properties like solubility and hydrogen bonding capacity but also serves as a key interaction point with biological targets.[4] The presence and nature of substituents on the xanthene rings and the carboxamide nitrogen strongly dictate the specific mechanism of action, allowing for the fine-tuning of activity towards distinct molecular targets.[2][5] This inherent tunability has enabled the development of derivatives with applications spanning metabolic disease, neuroscience, inflammation, and oncology.[6][7]

Part 2: Primary Mechanisms of Action

Modulation of Cellular Energy Homeostasis: AMPK Pathway Activation

A prominent mechanism of action for certain 9H-xanthene-9-carboxamide derivatives is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] AMPK activation is a highly sought-after therapeutic strategy for metabolic disorders, particularly type 2 diabetes.[8]

Causality of Action: These xanthene derivatives function by activating AMPK in a manner dependent on the upstream kinase, Liver Kinase B1 (LKB1).[8][9] Upon activation, AMPK phosphorylates downstream targets, initiating a cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. A key consequence is the increased translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells, which enhances glucose uptake from the bloodstream and improves glucose tolerance.[8][10] For instance, specific nitro- and cyano-substituted 9H-xanthene-9-carboxamide-thioureidoethyl amides have been shown to elevate glucose uptake in L6 myotubes and improve glucose tolerance in diabetic mice through this LKB1-dependent AMPK activation.[8][10]

Caption: LKB1-dependent activation of AMPK by xanthene derivatives.

Neuromodulation: Positive Allosteric Modulation of mGlu1 Receptors

In the central nervous system, derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[4][11] The mGlu1 receptor, a G-protein coupled receptor, plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders.

Causality of Action: Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), these xanthene derivatives bind to a distinct, allosteric site on the mGlu1 receptor.[12] This binding event does not activate the receptor directly but instead induces a conformational change that enhances the receptor's affinity for and/or response to glutamate.[11][12] This potentiation of the natural glutamate signal can help restore normal receptor function in disease states where signaling is diminished. Structure-activity relationship studies have shown that modifications to the carboxamide portion, such as the formation of oxadiazolyl- or tetrazolyl-amides, can yield potent and orally available mGlu1 enhancers.[4]

Caption: Positive Allosteric Modulation of the mGlu1 receptor.

Anti-inflammatory Action: CCR1 Receptor Antagonism

The chemokine receptor CCR1 is a key mediator in the recruitment of inflammatory cells to sites of tissue injury and infection. Antagonizing this receptor is a viable strategy for treating inflammatory diseases. Xanthene carboxamides have emerged as a novel class of potent CCR1 receptor antagonists.[5]

Causality of Action: These derivatives act as competitive antagonists, binding to the CCR1 receptor and preventing its activation by endogenous chemokine ligands such as MIP-1α (CCL3) and RANTES (CCL5). This blockade inhibits the downstream signaling cascade that leads to chemotaxis and immune cell activation. Structure-activity relationship studies have been crucial in optimizing the binding affinity. For example, the introduction of specific substituents on the xanthene ring of a lead compound led to a derivative with significantly improved potency in both receptor binding and functional assays.[5]

Table 1: CCR1 Antagonist Activity of a Lead Xanthene Carboxamide Derivative

| Compound | Binding Affinity (IC₅₀, nM) | Functional Assay (IC₅₀, nM) |

|---|---|---|

| Lead Compound (2a) | 1.8 | 13 |

| Optimized Derivative (2b-1) | 1.8 | 13 |

Data synthesized from structure-activity relationship studies on CCR1 receptor antagonists.[5]

Part 3: Experimental Protocols for Mechanistic Elucidation

To ensure scientific integrity, mechanistic claims must be substantiated by robust experimental evidence. The following protocols describe self-validating systems for assessing the primary mechanisms of action discussed.

Workflow for Assessing AMPK Activation

This workflow combines immunoblotting to directly measure protein phosphorylation with a functional cell-based assay to measure the downstream physiological outcome.

Caption: Experimental workflow for validating AMPK activation.

Step-by-Step Protocol: Western Blot for p-AMPK

-

Cell Culture and Treatment: Plate L6 myotubes in 6-well plates and grow to confluence. Serum-starve the cells for 4 hours, then treat with various concentrations of the 9H-xanthene-9-carboxamide derivative (and appropriate vehicle/positive controls) for 1 hour.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Image the blot using a chemiluminescence detection system. Quantify band intensity and express the results as the ratio of p-AMPK to total AMPK.

Part 4: Conclusion and Future Directions

The 9H-xanthene-9-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. The derivatives exhibit a compelling polypharmacology, capable of engaging diverse targets such as metabolic kinases, neuronal GPCRs, and inflammatory chemokine receptors. The specific mechanism of action is intricately linked to the substitution pattern around the core, offering vast potential for medicinal chemists to design next-generation therapeutics.

Future research should focus on elucidating the mechanisms of anticancer activity, which are currently less defined for this specific subclass.[13] Investigating potential off-target effects, including modulation of ion channels, will be crucial for developing compounds with cleaner safety profiles.[14] The continued application of robust structure-activity relationship studies, guided by the high-throughput screening and mechanistic validation protocols outlined herein, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Title: Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists Source: PubMed URL: [Link]

-

Title: The chemical structure of 9H-xanthene-9-carboxylic acid... Source: ResearchGate URL: [Link]

-

Title: 9H-Xanthene-9-carboxylic Acid[5][6][9]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Source: ResearchGate URL: [Link]

-

Title: REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES Source: IJRPC URL: [Link]

-

Title: Potential antitumor agents. 63. Structure-activity relationships for side-chain analogs of the colon 38 active agent 9-oxo-9H-xanthene-4-acetic acid Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Potential antitumor agents. 63. Structure-activity relationships for side-chain analogues of the colon 38 active agent 9-oxo-9H-xanthene-4-acetic acid Source: PubMed URL: [Link]

-

Title: Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors Source: ACS Omega URL: [Link]

-

Title: Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities Source: PubMed URL: [Link]

-

Title: Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers Source: ResearchGate URL: [Link]

-

Title: Review on medicinal importance of xanthene derivatives Source: ResearchGate URL: [Link]

-

Title: Alkyl diphenylacetyl, 9H-xanthene- and 9H-thioxanthene-carbonyl carbamates as positive allosteric modulators of mGlu1 receptors Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents Source: PubMed URL: [Link]

-

Title: 9H-Xanthene-9-carboxamide Source: PubChem URL: [Link]

-

Title: Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors Source: ACS Publications URL: [Link]

-

Title: Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids Source: MDPI URL: [Link]

-

Title: Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies Source: IRIS-AperTO URL: [Link]

-

Title: Ion Channels as a Potential Target in Pharmaceutical Designs Source: PMC - NIH URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrpc.com [ijrpc.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

The Xanthene Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to its Biological Activities

An in-depth technical guide on the biological activity of the xanthene scaffold in medicinal chemistry.

Abstract

The xanthene scaffold, a tricyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of xanthene derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core structural features of the xanthene nucleus, explore its multifaceted pharmacological applications—including anticancer, antimicrobial, and antiviral activities—and elucidate the underlying mechanisms of action. Furthermore, this guide will offer insights into the structure-activity relationships that govern the biological efficacy of these compounds. A practical, step-by-step protocol for the synthesis of xanthene derivatives is also provided, alongside a discussion of future perspectives in the development of xanthene-based therapeutics.

Introduction to the Xanthene Scaffold

The Core Structure: A Versatile Tricyclic Heterocycle

Xanthene, chemically known as 9H-xanthene or 10H-9-oxaanthracene, is an organic heterocyclic compound with the chemical formula C13H10O. Its structure consists of a central pyran ring fused with two benzene rings. This tricyclic framework provides a rigid and sterically defined scaffold that can be readily functionalized at various positions, most notably at the C9 position, to modulate its physicochemical properties and biological activities.[1][2]

Caption: The core chemical structure of the xanthene scaffold.[3][4]

Physicochemical Properties and Structural Features

The xanthene molecule itself is a yellow solid with a melting point of 101-102°C and a boiling point of 310-312°C. The derivatives of xanthene are often fluorescent, with colors ranging from yellow to pink to bluish-red, which has led to their extensive use as dyes, such as fluorescein, eosins, and rhodamines.[3][5] The structural versatility of the xanthene scaffold allows for a wide range of modifications, which can significantly impact its biological properties.[6]

Significance in Drug Discovery and Natural Occurrence

The xanthene scaffold is considered a privileged structure in drug discovery due to its ability to serve as a versatile template for the design of ligands that can interact with diverse biological targets with high affinity.[7] While rare in nature, some xanthene derivatives have been isolated from plants of the Compositae and Fabaceae families.[1] However, the majority of biologically active xanthenes are synthetic, highlighting the importance of chemical synthesis in exploring the therapeutic potential of this scaffold.

Diverse Biological Activities of Xanthene Derivatives

The substitution on the xanthene nucleus dramatically influences its biological targets, leading to a broad spectrum of pharmacological activities.[1]

Anticancer Activity

Xanthene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[7][8]

-

Topoisomerase Inhibition: Some xanthene-containing natural products, like gambogic acid, have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[9]

-

Caspase Activation and Apoptosis Induction: A primary mechanism of anticancer activity for many xanthone derivatives (structurally related to xanthenes) is the activation of caspase proteins, which are key mediators of apoptosis or programmed cell death.[7]

-

Protein Kinase Inhibition: Xanthone derivatives can inhibit protein kinases, enzymes that play a critical role in the proliferation of cancer cells.[7]

-

Aromatase Inhibition: Inhibition of the aromatase enzyme is a key strategy in combating breast cancer, and some xanthone derivatives have shown the ability to block this enzyme's activity.[7]

-

Inhibition of P-glycoprotein (P-gp): P-glycoprotein is a major contributor to multidrug resistance in cancer cells. Certain xanthene derivatives can inhibit P-gp, thereby resensitizing resistant cancer cells to chemotherapeutic agents.[7]

Caption: Simplified pathway of xanthene-induced anticancer activity.

The anticancer activity of xanthene derivatives is highly dependent on the type, number, and position of substituents on the xanthene skeleton.[7] For instance, a study on substituted xanthenes revealed that the compound [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide was the most potent, with IC50 values ranging from 36 to 50 µM across different cancer cell lines.[9] Further derivatization, such as the incorporation of a 7-fluoro substituent, was suggested to potentially enhance potency.[9]

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | 36 | [9] |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 (Breast) | 50 | [9] |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa (Cervical) | 48 | [9] |

| Xanthone 37 | HCT116 p53+/+ (Colon) | 8.67 | [10] |

| Xanthone 37 | HepG2 (Liver) | 18.95 | [10] |

| Compound 3 | Caco-2 (Colon) | 0.0096 | [11] |

| Compound 2 | Hep G2 (Liver) | 0.1613 | [11] |

Antimicrobial Activity

Xanthene derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[12][13][14]

Xanthene sulfonamide and carboxamide derivatives have been synthesized and shown to be effective against a range of bacteria.[12][13] The mechanisms of action include the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane. Recent research has also focused on the ability of xanthene derivatives to combat bacterial resistance by inhibiting efflux pumps, quorum sensing, and biofilm formation.[15]

Several xanthene derivatives have exhibited significant activity against various fungal strains.[12][13] For example, certain synthesized xanthene sulfonamide and carboxamide compounds were found to be highly effective against fungi when compared to the standard antibiotic nystatin.[12]

| Compound | Organism | MIC (µg/mL) | Reference |

| Xanthene derivative 2 | Bacillus subtilis | 24.5 | [1] |

| Xanthene derivative 3 | Bacillus subtilis | 36.1 | [1] |

Antiviral Activity

The xanthene scaffold has also been explored for its antiviral properties.

Xanthene derivatives can inhibit viral replication. For instance, certain 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes have shown significant antiviral activity against the Tobacco Mosaic Virus (TMV).[16][17] Additionally, some xanthene dyes have been found to potentiate the antiviral activity of other agents like poly r(A-U).[18]

Rose Bengal, a xanthene dye, has demonstrated antiviral activity.[1] It has also been used for the negative staining of bacteria and spirochaetes.[1]

Other Notable Biological Activities

The versatility of the xanthene scaffold extends to several other therapeutic areas:

-

2.4.1. Anti-inflammatory Activity: Certain xanthene derivatives have shown anti-inflammatory properties.[6][19]

-

2.4.2. Antioxidant Activity: The ability of some xanthone and xanthene derivatives to scavenge free radicals and inhibit lipid oxidation gives them antioxidant properties.[1]

-

2.4.3. Antidiabetic Activity: Xanthene compounds have been investigated as antidiabetic agents due to their similarity to magniferin, a natural xanthene metabolite used to treat diabetes.[1] Some derivatives have been shown to increase glucose utilization through the activation of LKB1-dependent AMP-activated protein kinase.

-

2.4.4. Neuroprotective and Antipsychotic Activity: Aza-xanthenes, which are structurally related to phenothiazines, have been associated with antipsychotic activity by suppressing the effect of dopamine in the brain.[1] Other derivatives have been explored for their neuroprotective effects.[2]

Synthesis of Xanthene Derivatives: A Practical Approach

Overview of Synthetic Strategies

The synthesis of xanthene derivatives is a very active area of research, with numerous novel methodologies and catalysts being reported.[1] One of the most common and efficient methods is the one-pot, multi-component condensation of aldehydes with active methylene compounds like dimedone or β-naphthol.[20][21][22] Various catalytic systems, including heterogeneous, homogeneous, and nanocatalysts, have been employed to enhance the efficiency of these reactions.[20][23]

Detailed Experimental Protocol: One-Pot Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This protocol describes a general and efficient method for the synthesis of 1,8-dioxo-octahydroxanthene derivatives using a catalyst such as lanthanum(III) nitrate hexahydrate under solvent-free conditions.[21]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (2 mmol)

-

Lanthanum(III) nitrate hexahydrate (10 mol%)

-

Ethanol (for recrystallization)

-

Round bottom flask

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%).

-

Reaction Conditions: Heat the reaction mixture to 70-80°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with cold water.

-

Isolation: Collect the solid product by filtration.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 1,8-dioxo-octahydroxanthene derivative.

Caption: Experimental workflow for the synthesis of xanthene derivatives.

Future Perspectives and Conclusion

The xanthene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the broad range of biological activities associated with its derivatives make it a highly attractive core structure for medicinal chemists. Future research will likely focus on the development of more selective and potent xanthene-based drugs with improved pharmacokinetic profiles. The exploration of novel catalytic systems for the synthesis of these compounds will also remain an important area of investigation.

References

-

Nirwan, S. A., Kadam, M. S., Shinde, S. A., Jawale, V. S., & Dhanmane, S. A. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 30-36. [Link]

-

Fahmi, R. L., Abdillah, M. I., Utomo, D. P., & Kato, J. Y. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. [Link]

-

Singh, P., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829. [Link]

-

Patel, R. (2017). Xanthene derivatives having potent Antiviral Activity. ResearchGate. [Link]

-

Goksu, S., Alpan, A. S., & Ucar, G. (2013). Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 885-893. [Link]

-

Goksu, S., Alpan, A. S., & Ucar, G. (2013). Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 885-893. [Link]

-

Jamison, J. M., Krabill, K., & Tsai, C. C. (1990). Potentiation of the antiviral activity of poly r(A-U) by xanthene dyes. Cell Biology International Reports, 14(12), 1075-1084. [Link]

-

Gunjegaonkar, R., & Gunjegaonkar, P. (2018). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2021). Xanthenes in Medicinal Chemistry-Synthetic strategies and biological activities. Current Medicinal Chemistry, 28(1), 133-161. [Link]

-

Singh, P., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. ResearchGate. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. PubMed. [Link]

-

Naidu, K. R. M., Krishna, B. S., Kumar, M. A., Arulselvan, P., Khalivulla, S. I., & Lasekan, O. (2012). Design, Synthesis and Antiviral Potential of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes Using an Efficient Polymer-Supported Catalyst. Molecules, 17(6), 7543-7555. [Link]

-

Goksu, S., Alpan, A. S., & Ucar, G. (2013). Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

-

Zare, A., & Abi, F. (2019). General procedure for the synthesis of xanthene derivatives. ResearchGate. [Link]

-

Ferreira, M., Proença, F., & Ferreira, M. J. (2022). Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation. Molecules, 27(24), 8740. [Link]

-

Fahmi, R. L., Abdillah, M. I., Utomo, D. P., & Kato, J. Y. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PubMed. [Link]

-

Pop, A., Vlase, G., Vlase, T., & Sorescu, A. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION. Revue Roumaine de Chimie, 65(12), 1141-1148. [Link]

-

Kumar, A., Kumar, A., & Kumar, S. (2016). One-pot Synthesis of Xanthene Derivatives as Potential Antiviral and Anti-inflammatory Agents using Nano-SnO2 as an Efficient Catalyst. Journal of the Chilean Chemical Society, 61(3), 3094-3098. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2021). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 70, 105342. [Link]

-

Wikipedia. (n.d.). Xanthene. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Singh, P., & Kumar, A. (2018). Pharmaceutical significance of different substitution sites of xanthine... ResearchGate. [Link]

-

Vella, J., & Mangion, I. Z. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Chemistry, 5(1), 585-601. [Link]

-

Goodell, J. R., O'Keefe, S. J., Hedglin, M., & Ferguson, D. M. (2006). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry Letters, 16(16), 4268-4272. [Link]

-

Sharma, A., & Sharma, R. (2018). A REVIEW ON XANTHENE-1,8(2H)-DIONE BASED COMPOUNDS. International Journal of Creative Research Thoughts, 6(2), 101-112. [Link]

-